molecular formula C26H25N3O5S B11145243 2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11145243
M. Wt: 491.6 g/mol
InChI Key: HLSPYEFIWCWUBB-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and a sulfamoylphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions. The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

The sulfamoylphenyl ethyl side chain is synthesized separately through a series of reactions, including sulfonation, nitration, and reduction. The final step involves coupling the sulfamoylphenyl ethyl side chain with the quinoline core through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group in the sulfamoylphenyl ethyl side chain can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The sulfamoylphenyl ethyl side chain can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, a dimethoxyphenyl group, and a sulfamoylphenyl ethyl side chain. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H25N3O5S/c1-33-24-12-9-18(15-25(24)34-2)23-16-21(20-5-3-4-6-22(20)29-23)26(30)28-14-13-17-7-10-19(11-8-17)35(27,31)32/h3-12,15-16H,13-14H2,1-2H3,(H,28,30)(H2,27,31,32)

InChI Key

HLSPYEFIWCWUBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC

Origin of Product

United States

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